Cas no 2060027-83-8 (4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride)

4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- Benzenesulfonyl chloride, 4-(3-methyl-5-isoxazolyl)-
- 4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
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- MDL: MFCD30499147
- インチ: 1S/C10H8ClNO3S/c1-7-6-10(15-12-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3
- InChIKey: WDQYNZRTOJEOFG-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)=CC=C(C2ON=C(C)C=2)C=C1
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-337551-0.1g |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
2060027-83-8 | 95.0% | 0.1g |
$1144.0 | 2025-03-18 | |
Enamine | EN300-337551-10.0g |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
2060027-83-8 | 95.0% | 10.0g |
$5590.0 | 2025-03-18 | |
Enamine | EN300-337551-0.05g |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
2060027-83-8 | 95.0% | 0.05g |
$1091.0 | 2025-03-18 | |
Enamine | EN300-337551-2.5g |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
2060027-83-8 | 95.0% | 2.5g |
$2548.0 | 2025-03-18 | |
Enamine | EN300-337551-1g |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
2060027-83-8 | 1g |
$1299.0 | 2023-09-03 | ||
Enamine | EN300-337551-0.25g |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
2060027-83-8 | 95.0% | 0.25g |
$1196.0 | 2025-03-18 | |
Enamine | EN300-337551-1.0g |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
2060027-83-8 | 95.0% | 1.0g |
$1299.0 | 2025-03-18 | |
Enamine | EN300-337551-10g |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
2060027-83-8 | 10g |
$5590.0 | 2023-09-03 | ||
Enamine | EN300-337551-5.0g |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
2060027-83-8 | 95.0% | 5.0g |
$3770.0 | 2025-03-18 | |
Enamine | EN300-337551-0.5g |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
2060027-83-8 | 95.0% | 0.5g |
$1247.0 | 2025-03-18 |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chlorideに関する追加情報
4-(3-Methyl-1,2-Oxazol-5-yl)benzene-1-sulfonyl Chloride: A Comprehensive Overview
The compound 4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride (CAS No. 2060027-83-8) is a highly specialized chemical entity with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a sulfonyl chloride group with a substituted oxazole ring. The sulfonyl chloride functional group is known for its reactivity, making this compound a valuable intermediate in organic synthesis.
Recent studies have highlighted the importance of oxazole-containing compounds in drug discovery and materials science. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, exhibits interesting electronic properties that can be exploited in various chemical reactions. In the case of 4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride, the presence of the methyl group on the oxazole ring adds further complexity and functionality to the molecule.
The synthesis of this compound typically involves multi-step processes, often starting from simple precursors like benzene sulfonyl chloride and appropriate oxazole derivatives. Researchers have explored various methodologies to optimize the synthesis of such compounds, focusing on improving yield and purity. For instance, recent advancements in catalytic methods and green chemistry have enabled more sustainable approaches to synthesizing sulfonyl chloride derivatives.
One of the most promising applications of 4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride lies in its use as an electrophilic reagent in nucleophilic aromatic substitution reactions. This property makes it particularly useful in the construction of complex aromatic systems, which are essential components of many pharmaceutical agents. Recent studies have demonstrated its effectiveness in synthesizing biologically active molecules with potential anti-inflammatory and anticancer properties.
In addition to its role in organic synthesis, this compound has also found applications in materials science. The sulfonyl chloride group can act as a linker or a functionalizing agent in the preparation of advanced materials such as polymers and nanoparticles. For example, researchers have utilized this compound to create stimuli-responsive materials that exhibit unique properties under specific environmental conditions.
The physical properties of 4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride are also worth noting. It is typically a crystalline solid with a melting point around 95°C and a boiling point above 300°C under standard conditions. Its solubility in common organic solvents like dichloromethane and THF makes it convenient for use in various laboratory settings.
From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its potential impact on ecosystems. Recent research has focused on biodegradation studies, revealing that under certain microbial conditions, this compound can undergo hydrolysis to form less hazardous byproducts. This information is valuable for developing safe disposal methods and minimizing environmental risks associated with its use.
In conclusion, 4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride (CAS No. 2060027838) is a versatile chemical entity with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing modern chemistry.
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